1-bromo-2-[(E)-2-nitroethenyl]benzene
Description
1-Bromo-2-[(E)-2-nitroethenyl]benzene (CAS: 155988-33-3) is a nitroolefin derivative with the molecular formula C₈H₆BrNO₂ and a molar mass of 228.04 g/mol. It is synthesized via condensation of 2-bromobenzaldehyde with nitromethane in methanol under controlled conditions . The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters:
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFDNZXJABSGIO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38815-55-3, 65185-68-4, 155988-33-3 | |
| Record name | Benzene, ethenyl-, monobromo mononitro deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038815553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-Bromo-β-nitrostyrene | |
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Scientific Research Applications
Organic Synthesis
Synthetic Versatility
1-Bromo-2-[(E)-2-nitroethenyl]benzene serves as a valuable building block in organic synthesis due to its electrophilic character. This compound can participate in various chemical reactions, such as:
- Nucleophilic Additions : The electrophilic nature of the nitro group allows for nucleophilic attack, facilitating the formation of new carbon-carbon bonds.
- Michael Additions : Its structure makes it suitable for Michael addition reactions, which are fundamental in constructing complex organic molecules.
- Rearrangement Reactions : Nitroalkenes are known to undergo rearrangements that can lead to diverse products, expanding the synthetic utility of this compound .
Medicinal Chemistry
Pharmacological Potential
While specific biological activities of this compound are not extensively documented, compounds in its class have been investigated for their potential pharmacological properties. Nitroalkenes are often associated with various biological activities, including:
- Antimicrobial Properties : Research indicates that nitroalkenes can exhibit significant antimicrobial activity against various bacterial strains, making them candidates for further pharmacological exploration .
- Anticancer Activity : Preliminary studies suggest that nitroalkenes may possess anticancer properties, warranting further investigation into their mechanisms of action and therapeutic potential .
Case Study 1: Antimicrobial Activity
A study comparing halogenated β-nitrostyrenes highlighted the antimicrobial efficacy of 1-bromo derivatives against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds like this compound could be more effective than other derivatives lacking the bromine substituent .
Case Study 2: Synthesis of Bicyclic Hydroxamic Acids
Research involving the synthesis of bicyclic hydroxamic acids utilized nitroalkenes like this compound as intermediates. This study demonstrated the compound's role in generating biologically active molecules through novel synthetic pathways .
Comparison with Related Compounds
The following table summarizes notable compounds related to this compound, highlighting their structural features and unique properties:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| β-Nitrostyrene | Contains a nitro group but lacks bromine | Less reactive than the bromo derivative |
| 4-Nitrostyrene | Different substitution patterns | Affects reactivity due to regioselectivity |
| 1-Methyl-2-[(E)-2-nitroethenyl]benzene | Methyl substitution on the benzene ring | Alters electronic properties compared to bromo compound |
| 1-Chloro-2-[(E)-2-nitroethenyl]benzene | Chlorine instead of bromine | Different halogen affects reactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functionalized Nitroolefins
trans-β-Nitrostyrene (CAS: 5153-67-3)
- Molecular Formula: C₈H₇NO₂.
- Key Differences : Lacks bromine, reducing steric bulk and electron-withdrawing effects.
- Reactivity : Undergoes similar 1,4-additions but lacks halogen-directed cross-coupling (e.g., Suzuki) .
- Crystallography: No Br···O interactions; weaker lattice stabilization.
1-[(1E)-3-Bromoprop-1-en-1-yl]-2-nitrobenzene (CAS: 443305-35-9)
- Molecular Formula: C₉H₈BrNO₂.
- Key Differences : Extended ethenyl chain alters conjugation length and steric accessibility.
- Applications: Potential for varied regioselectivity in cycloadditions due to chain flexibility .
Brominated Ethenyl Derivatives
1-Bromo-4-[2-ethoxyethenyl]benzene
- Molecular Formula : C₁₀H₁₁BrO.
- Key Differences : Ethoxy group (–OCH₂CH₃) donates electrons, reducing electrophilicity compared to nitroethenyl.
- Synthesis : Prepared via aldehyde carbon homologation using phosphoramidite reagents .
- Reactivity : Less reactive in Michael additions; suitable for nucleophilic substitutions .
1-Bromo-2-(4-methoxystyryl)benzene
Halogenated Alkyl/Aryl Derivatives
1-Bromo-2-(phenylethynyl)benzene
- Molecular Formula : C₁₄H₉Br.
- Key Differences: Ethynyl group (–C≡C–) enables Sonogashira coupling; lacks nitro group’s electrophilicity.
- Applications : Used in synthesizing conjugated polymers .
1-Bromo-2-(2-chloro-2-methylpropyl)benzene
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Functional Group |
|---|---|---|---|---|
| 1-Bromo-2-[(E)-2-nitroethenyl]benzene | C₈H₆BrNO₂ | 228.04 | 82–86 | Nitroethenyl |
| trans-β-Nitrostyrene | C₈H₇NO₂ | 149.15 | 58–60 | Nitroethenyl |
| 1-Bromo-4-[2-ethoxyethenyl]benzene | C₁₀H₁₁BrO | 227.10 | Not reported | Ethoxyethenyl |
| 1-Bromo-2-(phenylethynyl)benzene | C₁₄H₉Br | 257.13 | 45–47 | Ethynyl |
Research Findings and Trends
- Electronic Effects : The nitro group in this compound enhances electrophilicity compared to ethoxy or methoxy derivatives, enabling broader use in asymmetric catalysis .
- Stereochemical Control: Bromine’s steric bulk in the title compound may influence regioselectivity in cycloadditions, contrasting with non-halogenated analogs .
- Crystal Engineering: Br···O interactions in the crystal lattice are absent in non-brominated nitroolefins, highlighting halogen bonding’s role in supramolecular assembly .
Preparation Methods
Bromination of 2-[(E)-2-nitroethenyl]benzene
One common and direct synthetic route to 1-bromo-2-[(E)-2-nitroethenyl]benzene is the bromination of 2-[(E)-2-nitroethenyl]benzene. This method typically employs elemental bromine in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl3) or ferric bromide (FeBr3). The Lewis acid activates the bromine, facilitating electrophilic aromatic substitution on the benzene ring to introduce the bromine atom at the ortho position relative to the nitroethenyl substituent.
- Reaction conditions: Bromine, Lewis acid catalyst, typically at controlled temperature to avoid overbromination.
- Outcome: Selective monobromination yielding this compound with high regioselectivity.
This method is favored for its straightforwardness and the availability of starting materials.
Condensation of 2-Bromobenzaldehyde with Nitromethane (Henry Reaction)
Another widely reported preparation involves the condensation of 2-bromobenzaldehyde with nitromethane under basic conditions, known as the Henry or nitroaldol reaction. This method forms the nitroethenyl side chain directly on the brominated aromatic aldehyde.
-
- Reactants: 2-Bromobenzaldehyde, nitromethane, aqueous sodium hydroxide (NaOH).
- Solvent: Methanol.
- Temperature: Maintained between 0°C and 10°C during base addition.
- Workup: Acidification with hydrochloric acid (HCl) to precipitate the product.
- Purification: Filtration and recrystallization from ethanol.
Reaction mechanism: Base-catalyzed deprotonation of nitromethane forms a nitronate ion, which attacks the aldehyde carbonyl carbon, followed by dehydration to yield the (E)-nitroethenyl product.
Yield and purity: The product crystallizes as colorless prisms, indicating high purity. The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|---|
| Bromination of 2-[(E)-2-nitroethenyl]benzene | 2-[(E)-2-nitroethenyl]benzene | Bromine, Lewis acid catalyst (AlCl3 or FeBr3) | Direct bromination, regioselective | Requires pre-formed nitroethenyl benzene |
| Henry Condensation | 2-Bromobenzaldehyde, nitromethane | NaOH (aqueous), methanol, acid workup | One-step formation of nitroethenyl group on brominated ring | Temperature control critical for selectivity |
Analysis of Preparation Methods
Regioselectivity and Stereochemistry
- The bromination method relies on electrophilic aromatic substitution, which selectively introduces bromine ortho to the nitroethenyl group due to electronic and steric effects.
- The Henry reaction inherently forms the (E)-isomer of the nitroethenyl group due to thermodynamic stability, as confirmed by crystallographic data showing dihedral angles consistent with the (E)-configuration.
Reaction Yields and Purity
- The Henry condensation method yields high purity products, as evidenced by recrystallization and crystallographic characterization.
- Bromination yields depend on reaction conditions but generally provide good selectivity and yield when carefully controlled.
Practical Considerations
- The Henry reaction is advantageous when 2-bromobenzaldehyde is readily available, allowing direct synthesis of the target compound.
- Bromination is useful when starting from the nitroethenylbenzene without bromine, but requires careful handling of bromine and Lewis acids.
Detailed Research Findings
- Structural analysis via X-ray crystallography confirms the (E)-configuration of the nitroethenyl group and the relative orientation of substituents on the benzene ring, with a dihedral angle of approximately 23° between the benzene plane and the nitro group plane.
- The compound's synthesis methods have been validated in multiple studies, demonstrating reproducibility and scalability for research and industrial applications.
- Comparative studies with related compounds show that the combination of bromine and nitro groups enhances reactivity and allows for further functionalization through substitution or coupling reactions.
Q & A
Q. What are the key synthetic routes for 1-bromo-2-[(E)-2-nitroethenyl]benzene, and how can stereoselectivity be ensured?
The compound is synthesized via nitration and bromination of styrene derivatives. A common approach involves the Heck coupling of 2-bromostyrene with nitroethylene under palladium catalysis. To ensure E-selectivity, reaction conditions (e.g., ligand choice, temperature) must be optimized. For example, using bulky ligands like P(tert-butyl)₃ suppresses Z-isomer formation. Purification via silica gel chromatography with heptane/EtOAC (94:6) can isolate the E-isomer .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Characterization requires a multi-technique approach:
- NMR : ¹H and ¹³C NMR identify chemical shifts for the bromine (δ ~7.2 ppm, aromatic) and nitroethenyl groups (δ ~6.8 ppm, alkene protons).
- X-ray crystallography : Programs like SHELXL refine crystal structures, confirming bond lengths (e.g., C-Br ≈ 1.89 Å) and stereochemistry .
- Melting point : The compound melts sharply at 106–108°C, consistent with high purity .
Q. What safety precautions are critical during handling?
The nitro group introduces explosivity risks under heat or friction. Reactions should be conducted in fume hoods with blast shields. Storage at –20°C in amber vials minimizes decomposition. Personal protective equipment (PPE) must include nitrile gloves and flame-retardant lab coats .
Advanced Research Questions
Q. How does the electronic nature of the nitroethenyl group influence reactivity in cross-coupling reactions?
The nitro group is a strong electron-withdrawing substituent, polarizing the alkene and enhancing electrophilicity. This facilitates nucleophilic attacks at the β-position (Michael addition) or participation in Suzuki-Miyaura couplings. DFT studies show a LUMO energy of –3.2 eV for the nitroethenyl group, making it reactive toward organozinc reagents .
Q. What strategies mitigate competing side reactions during bromine substitution?
Bromine at the ortho position can lead to elimination or unintended cyclization. To suppress these:
- Use low-polarity solvents (e.g., toluene) to stabilize intermediates.
- Introduce protecting groups (e.g., silyl ethers) on reactive sites.
- Optimize stoichiometry: A 1:1.2 ratio of substrate to nucleophile minimizes over-substitution .
Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS)?
Molecular dynamics (MD) simulations using Gaussian09 with M06-2X/cc-pVTZ basis sets reveal that the bromine atom directs incoming electrophiles to the para position (activation energy: 25 kcal/mol). The nitroethenyl group, however, competes by deactivating the ring, leading to mixed regioselectivity. Validation via Hammett σ⁺ parameters (ρ = +1.8) aligns with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
